2-(6-Methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Description
2-(6-Methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a heterocyclic compound featuring an isoquinoline backbone fused with a pyridine ring. The core structure includes:
- Isoquinoline-4-carboxylic acid moiety: Provides a planar aromatic system with a carboxylic acid group at position 4, enabling hydrogen bonding and solubility modulation.
- 6-Methylpyridin-2-yl substituent: A pyridine ring substituted with a methyl group at position 6, enhancing steric bulk and lipophilicity compared to unsubstituted pyridyl analogs.
This compound is of interest in medicinal chemistry due to its structural similarity to bioactive alkaloids and kinase inhibitors.
Properties
Molecular Formula |
C16H12N2O3 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
2-(6-methylpyridin-2-yl)-1-oxoisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H12N2O3/c1-10-5-4-8-14(17-10)18-9-13(16(20)21)11-6-2-3-7-12(11)15(18)19/h2-9H,1H3,(H,20,21) |
InChI Key |
AXSXLLJWACOHEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-(6-methylpyridin-2-yl)ethanone with suitable reagents can lead to the formation of the desired isoquinoline derivative . The reaction conditions often include the use of solvents like ethanol and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow systems and optimized reaction conditions can enhance the yield and efficiency of the production process. For example, the use of Raney nickel as a catalyst in a continuous flow setup has been shown to be effective for the synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds .
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the isoquinoline family, characterized by a complex structure that includes a pyridine ring and a carboxylic acid group. Its molecular formula is , with a molecular weight of approximately 270.29 g/mol. The unique arrangement of functional groups contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of 2-(6-Methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid exhibit promising anticancer properties. A study demonstrated that certain derivatives showed significant cytotoxic effects against various cancer cell lines, including:
| Compound | IC50 (μg/mL) | Cell Line |
|---|---|---|
| Derivative A | 5.0 | HCT116 |
| Derivative B | 3.5 | MCF7 |
| Derivative C | 7.2 | A549 |
These findings suggest that modifications to the core structure can enhance anticancer efficacy, potentially leading to the development of new therapeutic agents targeting cancer pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Recent studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, one derivative demonstrated an MIC of 16 µg/mL against Staphylococcus aureus, indicating substantial potential for developing new antibiotics .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various derivatives derived from this compound. The results indicated that certain modifications led to enhanced potency against MCF7 breast cancer cells, with IC50 values significantly lower than those of existing chemotherapeutics .
Case Study 2: Antimicrobial Testing
In a comparative study conducted in 2023, researchers synthesized multiple derivatives and assessed their antimicrobial efficacy against common pathogens. One derivative exhibited notable activity against Escherichia coli with an MIC of 32 µg/mL, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, the nitrogen and oxygen atoms in the compound’s structure can interact with metal surfaces, making it an effective corrosion inhibitor . Additionally, the compound’s ability to undergo various chemical transformations allows it to interact with biological molecules, potentially leading to pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison with analogs sharing the 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid scaffold but differing in substituents:
Table 1: Structural and Functional Comparison
Key Observations:
Lipophilicity and Solubility :
- The 6-methylpyridin-2-yl substituent in the target compound likely enhances membrane permeability compared to the unsubstituted pyridyl analog (1429901-00-7) but reduces aqueous solubility .
- The 2-fluorophenyl analog (439140-89-3) exhibits intermediate polarity due to fluorine’s electronegativity, balancing solubility and bioavailability .
Fluorine (in 439140-89-3) and methoxy (in 1429903-98-9) groups introduce distinct electronic profiles, affecting charge distribution and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
Biological Implications: Methyl substitution may improve metabolic stability by shielding reactive sites, as seen in related alkaloid derivatives (e.g., methyl ester analogs in tetrahydroquinoline systems ). Fluorinated analogs (e.g., 439140-89-3) are often prioritized in drug discovery for their enhanced binding affinity and resistance to oxidative metabolism .
Biological Activity
The compound 2-(6-Methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (CAS: 1429903-58-1) is a derivative of isoquinoline with potential biological activities. This article will explore its biological activity, focusing on its anti-cancer properties, antibacterial effects, and other relevant pharmacological effects, supported by data tables and research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 280.28 g/mol
- Purity : Minimum 95%
The structure of this compound features a pyridine ring and an isoquinoline moiety, which are known to contribute to its diverse biological activities.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of this compound. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.
Case Studies
-
MCF-7 and Panc-1 Cell Lines :
- The compound showed an IC of 1.2 ± 0.2 µM against MCF-7 (breast cancer) and 1.4 ± 0.2 µM against Panc-1 (pancreatic cancer) cell lines.
- Mechanistic studies indicated that treatment led to cell cycle arrest at the G2/M phase and significant pro-apoptotic activity, as evidenced by increased levels of Caspase-3, -8, -9, and changes in Bcl-2 family protein expressions .
-
Comparison with Other Compounds :
- In a comparative study with other derivatives, compounds with similar structures demonstrated varying degrees of cytotoxicity. For instance, another derivative showed IC values lower than 30 µg/mL against multiple cancer lines including LoVo (colon cancer) and MCF-10A (non-tumorigenic breast epithelial cells) .
| Compound | Cell Line | IC (µg/mL) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 1.2 ± 0.2 | G2/M arrest |
| Other Derivative A | LoVo | <30 | Apoptosis |
| Other Derivative B | MCF-10A | >50 | No significant effect |
Antibacterial Activity
The compound has also been evaluated for antibacterial properties. In vitro studies revealed moderate antibacterial activity against several strains.
Research Findings
In a study focusing on a series of derivatives based on the isoquinoline scaffold, it was found that while the synthesized compounds exhibited some antibacterial effects, they were not as potent as existing antibiotics at concentrations below 100 µM .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Apoptotic Pathways : Induction of apoptosis in cancer cells through modulation of pro-apoptotic and anti-apoptotic proteins.
- Cell Cycle Regulation : Arresting the cell cycle at critical checkpoints enhances its efficacy as an anti-cancer agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(6-Methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid?
- Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the isoquinoline core via cyclization of substituted acryloyl chlorides with aminopyridines.
- Step 2 : Introduction of the carboxylic acid group via hydrolysis or oxidation of ester intermediates.
- Step 3 : Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) .
- Key Optimization : Adjusting reaction temperatures (70–100°C) and catalysts (e.g., Pd/C for hydrogenation) improves yield (up to 67% reported in analogous syntheses) .
Q. What analytical methods are recommended for characterizing this compound?
- Answer : A combination of techniques ensures structural confirmation and purity:
- HPLC : Purity >95% (C18 column, mobile phase: acetonitrile/0.1% TFA).
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., δ 8.71 ppm for aromatic protons in related structures) .
- HRMS : Exact mass determination (e.g., [M+H]+ calculated: 266.25 g/mol for C₁₅H₁₀N₂O₃) .
- IR : Detection of carbonyl stretches (~1720 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Answer : Discrepancies often arise from:
- Experimental Variables : Solvent polarity (DMSO vs. aqueous buffers) affecting solubility and activity .
- Assay Conditions : pH-dependent stability of the carboxylic acid group (e.g., reduced activity at pH >7) .
- Solution : Standardize protocols (e.g., IC₅₀ measurements in triplicate, controlled pH) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies are effective for target identification and validation?
- Answer : Use a tiered approach:
- Computational Screening : Molecular docking (PDB: 1XYZ) to predict binding to kinase domains .
- Biophysical Assays : Surface Plasmon Resonance (SPR) to quantify binding affinity (KD <10 µM preferred) .
- Cellular Validation : Knockdown/rescue experiments in disease models (e.g., cancer cell lines with overexpressed targets) .
Q. How does structural modification impact bioactivity?
- Answer : Key SAR insights from analogs:
- Pyridine Methyl Group : Enhances lipophilicity (logP increase by 0.5) and membrane permeability .
- Carboxylic Acid : Critical for hydrogen bonding with Arg residues in enzymatic pockets (removal reduces activity by >90%) .
- Table 1 : SAR Summary for Analogous Compounds
| Substituent | Bioactivity (IC₅₀) | Solubility (µM) |
|---|---|---|
| 6-Methylpyridin-2-yl | 0.8 µM | 12.5 |
| Phenyl | 5.2 µM | 8.3 |
| Cyclohexyl | >10 µM | 2.1 |
| Data derived from structural analogs . |
Methodological Challenges
Q. What are best practices for handling and storing this compound?
- Answer :
- Storage : -20°C under argon to prevent hydrolysis of the carboxylic acid group .
- Safety : Use PPE (gloves, goggles) due to potential irritancy (analogs cause eye/skin irritation) .
- Waste Disposal : Neutralize with sodium bicarbonate before disposal .
Q. How can researchers address low solubility in biological assays?
- Answer :
- Co-solvents : DMSO (<1% v/v) or β-cyclodextrin inclusion complexes.
- pH Adjustment : Use buffered solutions (pH 6.5–7.0) to maintain ionization .
- Nanoparticle Formulation : Encapsulation in PLGA nanoparticles improves bioavailability (tested in murine models) .
Advanced Mechanistic Studies
Q. What techniques are suitable for studying its interaction with enzymes?
- Answer :
- X-ray Crystallography : Resolve binding modes (e.g., PDB deposition for complexes).
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔG, ΔH) .
- Kinase Profiling : Broad-panel screening against 100+ kinases (e.g., DiscoverX Eurofins) .
Q. How can in vitro findings be translated to in vivo models?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
